

4-Dimethylaminopyridine N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Dimethylaminopyridine N-oxide*

Cat. No.: *B087098*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

4-Dimethylaminopyridine N-oxide (DMAPO), a derivative of 4-Dimethylaminopyridine (DMAP), is a versatile and highly effective nucleophilic catalyst in organic synthesis. Its unique electronic properties make it a valuable tool in a wide range of chemical transformations, particularly in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides an in-depth overview of the core physical properties of DMAPO, supplemented with experimental context and a visualization of its catalytic action.

Core Physical and Chemical Properties

4-Dimethylaminopyridine N-oxide is a white to light yellow crystalline solid.^[1] Its physical and chemical characteristics are crucial for its application in various reaction conditions. A summary of its key properties is presented below.

Property	Value	Notes
Molecular Formula	C ₇ H ₁₀ N ₂ O	[2]
Molecular Weight	138.17 g/mol	[1] [2]
Melting Point	97 °C	[2] [3]
Boiling Point	316.5 °C at 760 mmHg	[2]
Density	1.03 g/cm ³	[2]
pKa (Predicted)	3.90 ± 0.10	[2]
Solubility	Soluble in Methanol	[2]
Appearance	White to Light yellow to Light orange powder to crystal	[1]
Flash Point	145.2 °C	[2]
Vapor Pressure	0.000409 mmHg at 25°C	[2]
Refractive Index	1.52	[2]

Experimental Protocols: Determination of Physical Properties

While specific, detailed experimental protocols for the determination of all physical properties of **4-Dimethylaminopyridine N-oxide** are not readily available in the public domain, standard laboratory procedures are employed. Below are generalized methodologies for key experiments.

Melting Point Determination

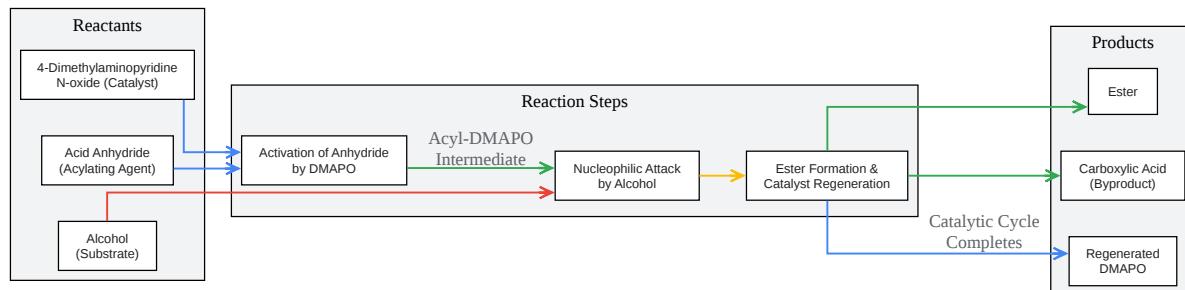
The melting point of a crystalline solid like DMAPO is a sharp, well-defined temperature at which it transitions from a solid to a liquid.

Methodology:

- A small, dry sample of crystalline **4-Dimethylaminopyridine N-oxide** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.


Methodology:

- A known volume of the solvent (e.g., Methanol) is placed in a flask.
- A small, pre-weighed amount of **4-Dimethylaminopyridine N-oxide** is added to the flask.
- The mixture is stirred or agitated at a constant temperature until the solid is fully dissolved.
- Step 2 and 3 are repeated until a saturated solution is formed (i.e., no more solid dissolves).
- The total mass of the dissolved solid is used to calculate the solubility, often expressed in g/100mL or mol/L.

Catalytic Role in Acylation Reactions

4-Dimethylaminopyridine N-oxide is widely recognized for its role as a potent nucleophilic catalyst, particularly in acylation reactions.^[2] Its efficacy stems from the increased nucleophilicity of the oxygen atom of the N-oxide group, which is a consequence of the electron-donating dimethylamino group.

The diagram below illustrates the general workflow of a DMAPO-catalyzed acylation of an alcohol with an acid anhydride.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Dimethylamino)pyridine N-Oxide | CymitQuimica [cymitquimica.com]
- 2. Cas 1005-31-8,4-DIMETHYLAMINOPYRIDINE N-OXIDE | lookchem [lookchem.com]
- 3. 4-(Dimethylamino)pyridine N-Oxide Hydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [4-Dimethylaminopyridine N-oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087098#4-dimethylaminopyridine-n-oxide-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com